molecular formula C18H20N4O2S B10992698 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10992698
M. Wt: 356.4 g/mol
InChI Key: YROCMYMVQHUXPI-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the acetyl group. The thiadiazole ring is then synthesized and coupled with the indole derivative under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, hydrazine, and isopropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide shares similarities with other indole and thiadiazole derivatives, such as:
    • 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
    • 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C18H20N4O2S/c1-11(2)17-20-21-18(25-17)19-16(24)8-9-22-10-14(12(3)23)13-6-4-5-7-15(13)22/h4-7,10-11H,8-9H2,1-3H3,(H,19,21,24)

InChI Key

YROCMYMVQHUXPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

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